molecular formula C12H10O2S B1306127 4-(Thiophen-2-ylmethoxy)-benzaldehyde CAS No. 176543-46-7

4-(Thiophen-2-ylmethoxy)-benzaldehyde

Cat. No.: B1306127
CAS No.: 176543-46-7
M. Wt: 218.27 g/mol
InChI Key: SJILVQWRIRLHLC-UHFFFAOYSA-N
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Description

4-(Thiophen-2-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiophen-2-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the benzaldehyde and thiophene functionalities allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethoxy)-benzaldehyde typically involves the following steps:

    Formation of Thiophen-2-ylmethanol: Thiophen-2-ylmethanol can be synthesized by the reduction of thiophen-2-carboxaldehyde using reducing agents such as sodium borohydride.

    Etherification: The thiophen-2-ylmethanol is then reacted with 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 4-(Thiophen-2-ylmethoxy)-benzoic acid.

    Reduction: 4-(Thiophen-2-ylmethoxy)-benzyl alcohol.

    Substitution: this compound derivatives with halogen or nitro groups.

Scientific Research Applications

4-(Thiophen-2-ylmethoxy)-benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing both benzaldehyde and thiophene functionalities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of organic semiconductors and materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-carboxaldehyde: Lacks the benzaldehyde moiety but shares the thiophene functionality.

    4-Methoxybenzaldehyde: Contains the benzaldehyde moiety but lacks the thiophene functionality.

    4-(Furan-2-ylmethoxy)-benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

4-(Thiophen-2-ylmethoxy)-benzaldehyde is unique due to the combination of the benzaldehyde and thiophene functionalities, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

4-(thiophen-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJILVQWRIRLHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302686
Record name 4-(2-Thienylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176543-46-7
Record name 4-(2-Thienylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176543-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Thienylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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